4-アミノ-2,3-ジメチル安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

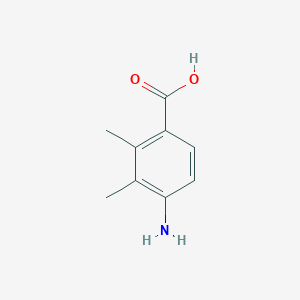

4-Amino-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 3-positions on the benzene ring

科学的研究の応用

4-Amino-2,3-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

Target of Action

Similar compounds such as aminosalicylic acid have been known to target mycobacterium tuberculosis .

Mode of Action

It is known that dmambh, a related compound, acts as a proton acceptor, allowing it to act as a catalyst in various biochemical and physiological processes. It also acts as a chelating agent, binding to metal ions to form complexes.

Pharmacokinetics

It is known that similar compounds such as aminosalicylic acid have a short serum half-life of one hour for the free drug .

Result of Action

Action Environment

It is known that similar compounds such as aminosalicylic acid are often administered in association with other drugs like isoniazid .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dimethylbenzoic acid typically involves the nitration of 2,3-dimethylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-Amino-2,3-dimethylbenzoic acid .

Industrial Production Methods

On an industrial scale, the production of 4-Amino-2,3-dimethylbenzoic acid may involve more efficient and cost-effective methods, such as catalytic hydrogenation of the nitro compound. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction step .

化学反応の分析

Types of Reactions

4-Amino-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products

Oxidation: 4-Nitro-2,3-dimethylbenzoic acid.

Reduction: 4-Amino-2,3-dimethylbenzyl alcohol.

Substitution: Various azo compounds depending on the coupling partner.

類似化合物との比較

Similar Compounds

4-Amino-3-methylbenzoic acid: Similar structure but with only one methyl group.

4-Amino-2-methylbenzoic acid: Similar structure but with the methyl group at a different position.

4-Aminobenzoic acid: Lacks the methyl groups, making it less hydrophobic.

Uniqueness

4-Amino-2,3-dimethylbenzoic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can increase the compound’s hydrophobicity, potentially affecting its solubility and interaction with biological membranes .

生物活性

4-Amino-2,3-dimethylbenzoic acid (CAS No. 21339-73-1) is an aromatic amine derivative with potential biological activities that have garnered interest in pharmacological research. This compound features two methyl groups adjacent to the amino group on the benzene ring, which can influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring potential therapeutic applications.

- Molecular Formula : C₉H₁₁N₁O₂

- Molecular Weight : 165.19 g/mol

- Solubility : Approximately 1.27 mg/ml in water, indicating moderate solubility which is beneficial for biological applications.

- Log P (octanol-water partition coefficient) : 1.26, suggesting it has a balance of hydrophilicity and lipophilicity, which is favorable for membrane permeability.

4-Amino-2,3-dimethylbenzoic acid exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Similar compounds have been reported to exhibit activity against various bacteria, including Mycobacterium tuberculosis. The presence of the amino group may enhance interaction with microbial targets by acting as a proton acceptor.

- Anti-inflammatory Properties : Research indicates that related compounds can inhibit inflammatory mediators such as prostaglandins. This suggests that 4-amino-2,3-dimethylbenzoic acid may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain responses .

- Chelation Activity : The compound may act as a chelating agent, binding metal ions and influencing various biochemical pathways. This property can be significant in drug formulations aimed at metal detoxification or targeting metal-dependent enzymes.

Pharmacokinetics

The pharmacokinetic profile of 4-amino-2,3-dimethylbenzoic acid is characterized by:

- Absorption : High gastrointestinal absorption due to moderate solubility.

- Distribution : Likely to penetrate biological membranes owing to its Log P value.

- Metabolism : Similar compounds have short serum half-lives (~1 hour), suggesting rapid metabolism and clearance from the body.

- Excretion : Primarily excreted via renal pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |

| Anti-inflammatory | Reduced levels of inflammatory cytokines | |

| Chelation | Effective in binding metal ions |

Case Study: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of structurally similar compounds demonstrated that derivatives of amino-substituted benzoic acids significantly reduced TNFα levels in LPS-stimulated human whole blood assays. This highlights the potential role of 4-amino-2,3-dimethylbenzoic acid in managing inflammatory diseases .

Applications in Drug Development

Given its promising biological activities, 4-amino-2,3-dimethylbenzoic acid is being explored for various therapeutic applications:

- Drug Formulation : As an intermediate in synthesizing anti-inflammatory drugs.

- Research Tool : Used in studies investigating the mechanisms of action of antimicrobial agents.

- Potential Therapeutics : Investigated for use in treatments targeting inflammation and infections.

特性

IUPAC Name |

4-amino-2,3-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZENRVQPEAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376441 |

Source

|

| Record name | 4-amino-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5628-44-4 |

Source

|

| Record name | 4-amino-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。